molecular formula C20H20N2S B392462 2-(5-Methylthiophen-2-yl)-1,3-diphenylimidazolidine CAS No. 307339-43-1

2-(5-Methylthiophen-2-yl)-1,3-diphenylimidazolidine

Cat. No. B392462
CAS RN: 307339-43-1
M. Wt: 320.5g/mol
InChI Key: NQBGEGIUOIPCQP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and substituents. The exact structure would depend on the specific conditions under which the compound was synthesized .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiophene and imidazolidine rings, as well as the methyl and phenyl substituents. The sulfur atom in the thiophene ring and the nitrogen atoms in the imidazolidine ring could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfur atom could potentially influence the compound’s solubility and reactivity .

Scientific Research Applications

Photocatalysis for Antibacterial Activity

The compound has been explored as a novel polythiophene-conjugated polymer photocatalyst. Specifically, the organic-conjugated-polymer photocatalyst poly((E)-5-(2,5-dihydroxy-4-methylphenyl)-5′-(2-(5-methylthiophen-2-yl)vinyl)-[2,2′-bithiophene]-4-carboxylic acid) (PTH-COOH-(OH)₂) demonstrates remarkable antibacterial efficacy under visible light. It effectively kills multidrug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, and Escherichia coli. The compound achieves over 7 log reduction of MRSA and S. epidermidis within 3 hours and 93.3% decomposition of E. coli. The active species involved include reactive oxygen species (ROS) like ·OH, ¹O₂, ·O₂⁻, and e⁻ .

Anti-Inflammatory Properties

Thiophene-containing compounds have been investigated for their therapeutic potential. For instance, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea exhibits anti-inflammatory activity .

Serotonin Antagonism and Alzheimer’s Treatment

The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one acts as a serotonin antagonist and is used in the treatment of Alzheimer’s disease .

Crystal Structure Investigations

The compound 3-(1-(2-((5-methylthiophen-2-yl)methylene)hydrazinyl)ethylidene)chroman-2,4-dione has been characterized, and its crystal structure determined .

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action. If this compound is biologically active, its mechanism of action would depend on its interactions with biological molecules .

properties

IUPAC Name

2-(5-methylthiophen-2-yl)-1,3-diphenylimidazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2S/c1-16-12-13-19(23-16)20-21(17-8-4-2-5-9-17)14-15-22(20)18-10-6-3-7-11-18/h2-13,20H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBGEGIUOIPCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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